1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid methyl ester
Description
1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid methyl ester is a pyrazole-based compound characterized by a phenoxymethyl substituent at the 5-position and a methyl ester group at the 3-position of the pyrazole ring. Pyrazole derivatives are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science. The methyl ester group enhances solubility in organic solvents, while the phenoxymethyl moiety may contribute to biological activity by influencing molecular interactions with target receptors or enzymes.
Properties
IUPAC Name |
methyl 1-methyl-5-(phenoxymethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-15-10(8-12(14-15)13(16)17-2)9-18-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLHTMCTEYZBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid methyl ester typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Introduction of the phenoxymethyl group: This step involves the reaction of the pyrazole derivative with phenoxymethyl chloride under basic conditions to introduce the phenoxymethyl group.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for D-amino acid oxidase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. For example, it acts as a potent and selective inhibitor of D-amino acid oxidase, protecting cells from oxidative stress induced by D-Serine . This inhibition prevents the formation of reactive oxygen species and reduces cellular damage .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazole Derivatives
Key Observations :
- Substituent Diversity: The phenoxymethyl group in the target compound distinguishes it from analogs with alkyl (e.g., propyl in ), heteroaromatic (e.g., thienyl in ), or functionalized amine groups (e.g., cyanoethyl-benzyl in ).
- Biological Relevance : Compounds with nitrogen-rich substituents (e.g., ) are often explored as ligands or enzyme inhibitors, while halogenated derivatives (e.g., ) may exhibit enhanced bioactivity.
Biological Activity
1-Methyl-5-phenoxymethyl-1H-pyrazole-3-carboxylic acid methyl ester (C13H14N2O3) is a pyrazole derivative recognized for its diverse biological activities. This compound has garnered interest in medicinal chemistry and agrochemicals due to its potential therapeutic effects, particularly as an enzyme inhibitor.
The molecular weight of this compound is approximately 246.26 g/mol . The compound features a phenoxymethyl group, which contributes to its unique chemical reactivity and biological properties.
The primary mechanism of action involves the inhibition of D-amino acid oxidase (DAAO), an enzyme associated with oxidative stress in cells. By inhibiting DAAO, this compound may protect cells from oxidative damage caused by D-serine, a substrate for the enzyme. This action is particularly relevant in neuroprotective contexts, where oxidative stress plays a significant role in neurodegenerative diseases.
1. Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory effects on DAAO. This inhibition can lead to decreased levels of reactive oxygen species (ROS), thereby mitigating oxidative stress.
2. Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The half-maximal inhibitory concentration (IC50) values against COX enzymes indicate its potential as an anti-inflammatory agent:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| This compound | TBD | TBD |
Note: Specific IC50 values for this compound are still under investigation and require further validation.
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives, including this compound:
- Neuroprotective Effects : A study demonstrated that the inhibition of DAAO by this compound resulted in reduced neuronal cell death in models of oxidative stress, suggesting its potential application in treating neurodegenerative diseases.
- Anti-inflammatory Efficacy : In vivo studies using carrageenan-induced paw edema models revealed that compounds similar to 1-Methyl-5-phenoxymethyl-1H-pyrazole derivatives exhibited significant anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Structure–Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural components. The presence of the phenoxymethyl group enhances the lipophilicity and bioavailability of the compound, contributing to its efficacy as an enzyme inhibitor and anti-inflammatory agent.
Q & A
Q. What are best practices for comparative efficacy studies against known pyrazole analogs?
- Protocols :
- In Vivo/In Vitro Parallel Testing : Compare anti-inflammatory activity (e.g., carrageenan-induced edema models) with reference drugs (diclofenac) .
- Ulcerogenicity Assessment : Monitor gastric lesions in rodent models to balance efficacy and safety .
- SAR Analysis : Correlate substituent modifications (e.g., methyl vs. trifluoroethoxy groups) with activity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
